Diphenyl(p-tolyl)methanol
Overview
Description
Diphenyl(p-tolyl)methanol, also known as (4-methylphenyl)(diphenyl)methanol, is an organic compound with the molecular formula C20H18O and a molecular weight of 274.36 g/mol . It is a white crystalline solid that is soluble in organic solvents such as ethanol and dichloromethane but only slightly soluble in water . This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that Diphenyl(p-tolyl)methanol may also interact with various biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It’s plausible that it may interact with its targets in a manner similar to other aromatic compounds, potentially influencing cellular processes through these interactions .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also have a broad impact on various biochemical pathways.
Pharmacokinetics
It has been suggested that it has high gi absorption and is bbb permeant . Its lipophilicity and hydrophobicity suggest that it may have good bioavailability .
Result of Action
Similar compounds have been found to exhibit a variety of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its stability may be affected by temperature, as it has a melting point of 79-84° C . Furthermore, its action and efficacy may be influenced by its concentration in the environment, the presence of other compounds, and the specific conditions of the biological system in which it is present.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenyl(p-tolyl)methanol can be synthesized through the condensation reaction of benzyl alcohol and benzaldehyde under acidic conditions. The reaction involves heating benzyl alcohol and benzaldehyde in the presence of an acid catalyst to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions: Diphenyl(p-tolyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products:
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of diphenylmethane derivatives.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Diphenyl(p-tolyl)methanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical research to study enzyme interactions and metabolic pathways.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Triphenylmethanol: Similar in structure but with three phenyl groups instead of two phenyl and one p-tolyl group.
Benzhydrol: Contains two phenyl groups and a hydroxyl group, similar to Diphenyl(p-tolyl)methanol but lacks the p-tolyl group.
Uniqueness: this compound is unique due to the presence of the p-tolyl group, which imparts distinct chemical and physical properties. This structural difference allows it to participate in specific reactions and interactions that are not possible with other similar compounds.
Properties
IUPAC Name |
(4-methylphenyl)-diphenylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O/c1-16-12-14-19(15-13-16)20(21,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,21H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMADPCRQDGMNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10202790 | |
Record name | 4-Methyltriphenylcarbinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5440-76-6 | |
Record name | 4-Methyltriphenylcarbinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005440766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5440-76-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20741 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methyltriphenylcarbinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10202790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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